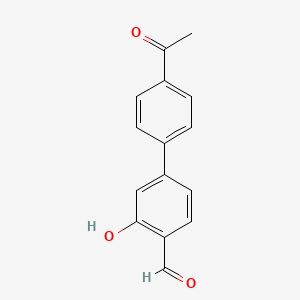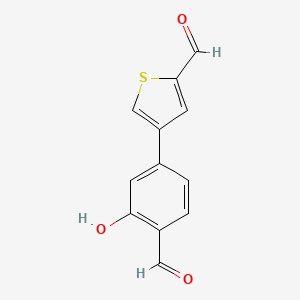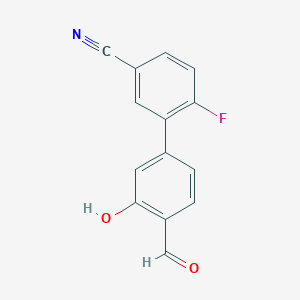
5-(4-Acetylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Acetylphenyl)-2-formylphenol (95%) is an organic compound belonging to the phenol family. It is a white crystalline solid with a molecular formula of C11H10O3 and a molecular weight of 198.19 g/mol. It is used in the synthesis of several organic compounds and has been studied for its potential applications in the scientific research field.
Wissenschaftliche Forschungsanwendungen
5-(4-Acetylphenyl)-2-formylphenol (95%) has been studied for its potential applications in the scientific research field. It has been used as a starting material in the synthesis of a variety of organic compounds, including 1-acetyl-2-formyl-5-phenylbenzene, a potential anti-cancer agent. Additionally, it has been used in the synthesis of 2-acetyl-4-formyl-6-methylphenol, which has potential applications as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 5-(4-Acetylphenyl)-2-formylphenol (95%) is not well understood. However, it is believed that its acetylation reaction with acetic anhydride results in the formation of a new compound which may have potential biological activity. This new compound may interact with various proteins, enzymes, and receptors, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-2-formylphenol (95%) are not well understood. However, it has been studied for its potential applications in the scientific research field. It has been used as a starting material in the synthesis of a variety of organic compounds, including 1-acetyl-2-formyl-5-phenylbenzene, a potential anti-cancer agent, and 2-acetyl-4-formyl-6-methylphenol, which has potential applications as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Acetylphenyl)-2-formylphenol (95%) in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the acetylation reaction used to synthesize this compound is simple and can be performed at relatively low temperatures. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential applications of 5-(4-Acetylphenyl)-2-formylphenol (95%) in scientific research are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of this compound, as well as its potential biological activities. Additionally, further research could be done to investigate the mechanism of action of this compound and its potential effects on various biochemical and physiological processes. Finally, additional research could be conducted to explore the potential applications of this compound in various fields, such as medicine and agriculture.
Synthesemethoden
5-(4-Acetylphenyl)-2-formylphenol (95%) can be synthesized through an acetylation reaction of phenol with acetic anhydride. This reaction requires the use of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is carried out at a temperature of 40-50°C and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
4-(4-acetylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-2-4-12(5-3-11)13-6-7-14(9-16)15(18)8-13/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQRVIHCBWMSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685140 |
Source


|
| Record name | 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylphenyl)-2-formylphenol | |
CAS RN |
1262003-29-1 |
Source


|
| Record name | 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














